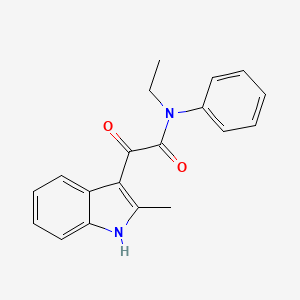

![molecular formula C14H12ClNO3S B2536093 Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 676318-51-7](/img/structure/B2536093.png)

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate

カタログ番号 B2536093

CAS番号:

676318-51-7

分子量: 309.76

InChIキー: KJUNIEIDAXLMAG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

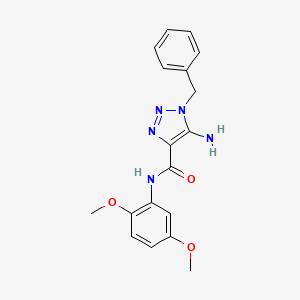

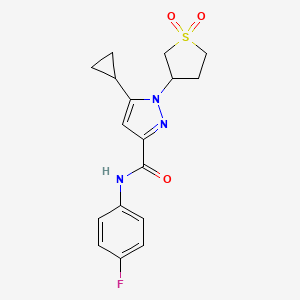

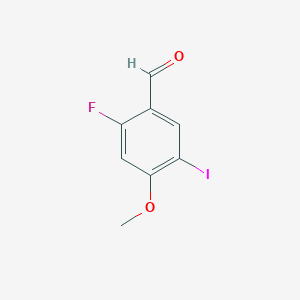

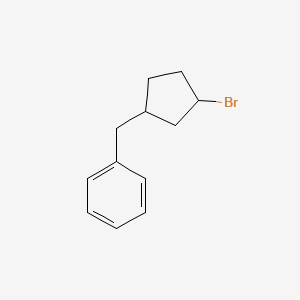

“Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate” is a chemical compound . It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The molecular formula of “Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate” is C13H10ClNO3S . This suggests that the molecule contains 13 carbon atoms, 10 hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom .科学的研究の応用

Synthesis and Allosteric Enhancer Activity

- Research has explored the synthesis of analogues with a 2-amino-3-(4-chlorobenzoyl)thiophene nucleus, revealing that modifications at the 5-position significantly affect allosteric enhancer activity at the A1 adenosine receptor. Particularly, 5-aryl group substitutions contributed additively to the activity, with certain derivatives being most active in both binding and functional experiments (Romagnoli et al., 2012).

Chemical Synthesis and Characterization

- Studies on substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones through reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides, and subsequent steps, have been reported. This work demonstrates the versatility of thiophene derivatives in synthesizing complex molecules (Sedlák et al., 2008).

Analytical Methods Development

- A study described the separation and determination of methyl 3-amino-2-thiophenecarboxylate, a medicine intermediate, using gas chromatography. This method showcased a simple, fast, and accurate way to quantify this compound in pharmaceutical research (Jiang Feng, 2004).

Crystal Structure Analysis

- The crystal structure of a derivative compound, 2-[({[(4-methylphenyl)sulfonyl]methyl} amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, has been analyzed through X-ray diffraction, confirming its structure and providing insights into its potential applications in material science and medicinal chemistry (Ramazani et al., 2011).

Genotoxic and Carcinogenic Potentials Evaluation

- An evaluation of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, was conducted using in vitro and in silico methodologies. This study contributes to the safety assessment of thiophene derivatives in pharmaceutical development (Lepailleur et al., 2014).

Synthesis of β-Thiophenecarboxylic Acids Esters

- A method for synthesizing esters of β-thiophenecarboxylic acids highlights the chemical versatility of thiophene derivatives, showing their potential in creating various bioactive molecules (Shvedov et al., 1967).

特性

IUPAC Name |

methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUNIEIDAXLMAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329649 |

Source

|

| Record name | methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate | |

CAS RN |

676318-51-7 |

Source

|

| Record name | methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one](/img/structure/B2536015.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2536022.png)

![1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536029.png)

![6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2536032.png)

![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)